Tunichrome B-1

Description

Structure

3D Structure

Properties

CAS No. |

97689-87-7 |

|---|---|

Molecular Formula |

C26H25N3O11 |

Molecular Weight |

555.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(Z)-3-oxo-1-(3,4,5-trihydroxyphenyl)-3-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]amino]prop-1-en-2-yl]-3-(3,4,5-trihydroxyphenyl)propanamide |

InChI |

InChI=1S/C26H25N3O11/c27-14(3-12-7-18(32)23(37)19(33)8-12)25(39)29-15(4-13-9-20(34)24(38)21(35)10-13)26(40)28-2-1-11-5-16(30)22(36)17(31)6-11/h1-2,4-10,14,30-38H,3,27H2,(H,28,40)(H,29,39)/b2-1+,15-4-/t14-/m0/s1 |

InChI Key |

CKHHBUIVEJYAJF-FJKJWVGDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)N/C(=C\C2=CC(=C(C(=C2)O)O)O)/C(=O)N/C=C/C3=CC(=C(C(=C3)O)O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CC(C(=O)NC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tunichrome B-1: Discovery, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunichrome B-1, a fascinating and highly reactive secondary metabolite, stands as a pivotal molecule in the historical context of marine bioinorganic chemistry. First isolated from the blood of the tunicate Ascidia nigra, its discovery was a landmark achievement in a field that had been puzzled for over seven decades by the remarkable ability of these marine invertebrates to accumulate high concentrations of vanadium.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical significance, and physicochemical properties. It includes a compilation of available quantitative data, detailed experimental protocols for its isolation and analysis, and explores its known biological activities. Furthermore, this guide presents mandatory visualizations, including the chemical structure of this compound and a conceptual workflow for its isolation, to aid in the understanding of this unique marine natural product.

Historical Context and Discovery

The story of this compound is intrinsically linked to the long-standing scientific enigma of vanadium accumulation in tunicates, commonly known as sea squirts. For over 70 years, researchers were perplexed by the ability of these organisms to concentrate vanadium from seawater to levels millions of times higher than the surrounding environment.[2] It was hypothesized that a potent reducing agent must be present within the tunicate blood cells, known as vanadocytes, to facilitate the reduction of vanadate (V(V)) to the lower oxidation states of V(IV) and V(III) observed within the cells.

The breakthrough came in the 1980s with the successful isolation and characterization of a family of yellow blood pigments, aptly named "tunichromes."[1][2] These compounds were found to be extremely labile, which had thwarted previous attempts at their isolation. The first of these to be structurally elucidated was this compound, isolated from the tunicate Ascidia nigra.[1] Its discovery provided the first concrete evidence of a natural product capable of mediating the reduction of vanadium in these organisms, a crucial step in understanding their unique physiology.

Physicochemical Properties of this compound

This compound is a yellow, polyphenolic peptide derivative with potent reducing capabilities. Its unique chemical structure is central to its biological activity.

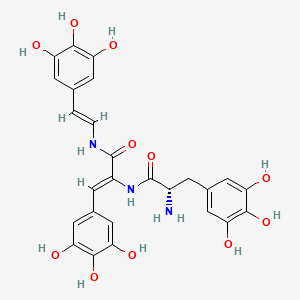

Chemical Structure

The chemical structure of this compound was determined through a combination of spectroscopic techniques. It is characterized by a central peptide core with multiple di- and tri-hydroxyphenyl moieties, which are responsible for its strong reducing and metal-chelating properties.

Caption: Chemical structure and key properties of this compound.

Spectroscopic Data

Detailed spectroscopic analysis was instrumental in the structural elucidation of this compound. The following table summarizes the key spectroscopic data reported in the literature.

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR | Complex aromatic and aliphatic signals consistent with the proposed peptide and polyphenolic structure. | |

| ¹³C NMR | Resonances corresponding to carbonyl, aromatic, and aliphatic carbons, confirming the structural backbone. | |

| UV-Vis Spectroscopy | Absorption maxima characteristic of polyphenolic compounds, showing shifts upon changes in pH and metal chelation. | |

| Circular Dichroism | Spectra indicating a chiral structure, consistent with its peptide nature. |

Experimental Protocols

The extreme lability of this compound necessitates specialized and meticulous experimental procedures for its successful isolation and analysis.

Isolation of this compound by Centrifugal Counter-Current Chromatography

The initial and most successful method for isolating underivatized this compound employed centrifugal counter-current chromatography (CCCC). This technique was crucial in overcoming the challenges posed by the compound's instability.[2]

Conceptual Workflow for this compound Isolation:

Caption: A conceptual workflow for the isolation of this compound.

Detailed Methodology:

A detailed, step-by-step protocol for the isolation of this compound is not explicitly available in a single source. However, based on descriptions from original research, the following is a generalized protocol:

-

Collection and Homogenization: Blood cells from Ascidia nigra are collected and immediately homogenized in a degassed, acidic buffer to minimize oxidation.

-

Initial Extraction: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the tunichromes is carefully collected.

-

Centrifugal Counter-Current Chromatography (CCCC):

-

A suitable biphasic solvent system is prepared and equilibrated.

-

The crude extract is loaded into the CCCC instrument.

-

The separation is performed by pumping the mobile phase through the rotating coil, allowing for the partitioning of the components based on their distribution coefficients.

-

Fractions are collected throughout the run.

-

-

Fraction Analysis and Purification:

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions containing the pure compound are pooled and lyophilized to yield the final product.

-

Vanadium Reduction Assay

The primary biological function attributed to this compound is its ability to reduce vanadium. This can be assessed spectrophotometrically.

Principle: This assay measures the decrease in absorbance of a V(V) solution upon the addition of this compound, indicating the reduction of V(V) to lower oxidation states.

Protocol:

-

Prepare a standard solution of ammonium metavanadate (V(V)) in an appropriate acidic buffer.

-

Measure the initial absorbance of the V(V) solution at its λmax.

-

Add a known concentration of this compound to the V(V) solution.

-

Monitor the decrease in absorbance over time at the same wavelength.

-

The rate of decrease in absorbance is proportional to the reducing activity of this compound.

DPPH Radical Scavenging Assay

The antioxidant potential of tunichromes can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured.

Protocol:

-

Prepare a series of dilutions of the tunichrome sample in methanol.[3][4]

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the tunichrome sample.[3][4]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[4][5]

-

Measure the absorbance at 517 nm using a spectrophotometer.[3][4][5]

-

A control containing only DPPH and methanol is also measured.[3]

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Biological Activities and Potential Applications

While the primary proposed role of this compound is in vanadium reduction, studies on related tunichromes suggest a broader range of biological activities.

Antioxidant Activity

The polyphenolic nature of this compound imparts significant antioxidant properties. A study on tunichrome released from Phallusia nigra demonstrated potent radical scavenging activity.

| Concentration (ppm) | Radical Scavenging Activity (%) |

| 50 | 30.28 |

| 100 | 45.12 |

| 150 | 68.54 |

| 200 | 82.08 |

| Data from tunichrome of Phallusia nigra.[6][7] |

Antimicrobial Activity

Tunichromes have also been shown to possess antimicrobial properties, particularly against Gram-negative bacteria.[8] The proposed mechanism involves the formation of reactive quinone methides from the dehydrodopa units, which can crosslink microbial proteins.[8]

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | 1.17 |

| Bacillus cereus | 0.59 |

| Salmonella enterica | 0.59 |

| Escherichia coli O157:H7 | 1.17 |

| Data from tunichrome of Phallusia nigra.[6][7] |

Signaling Pathways

Currently, there is a lack of direct evidence linking this compound to specific intracellular signaling pathways such as NF-κB or MAPK. However, the broader class of marine-derived quinone and polyphenolic compounds has been shown to modulate these pathways, suggesting a potential area for future research into the pharmacological effects of tunichromes.

Potential Interaction with MAPK Signaling Pathway (Hypothetical):

Caption: Hypothetical interaction of this compound with the MAPK signaling pathway.

Conclusion and Future Directions

The discovery of this compound was a seminal moment in marine natural products chemistry, providing a key to understanding the unique biochemistry of vanadium-accumulating tunicates. Its potent reducing and antioxidant properties, coupled with its antimicrobial activity, suggest that this class of compounds may have significant potential for further investigation in drug development.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic Pathway: Understanding how tunicates synthesize these complex molecules could open avenues for biotechnological production.

-

Mechanism of Action: Detailed studies are needed to fully understand the mechanisms underlying its antioxidant and antimicrobial activities.

-

Pharmacological Profiling: A thorough investigation into the effects of this compound on various cellular signaling pathways is warranted to explore its potential as a therapeutic agent.

-

Development of Stable Analogs: The inherent instability of this compound is a major hurdle for its practical application. The synthesis of more stable analogs could unlock its therapeutic potential.

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this remarkable marine metabolite, providing the necessary historical context, quantitative data, and experimental frameworks to facilitate future discoveries in this exciting field.

References

- 1. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The crosslinking and antimicrobial properties of tunichrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Tunichrome B-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunichrome B-1 is a fascinating and complex natural product belonging to a class of sulfur-free, nitrogen-rich pigments found in the blood cells (vanadocytes) of certain marine tunicates, particularly Ascidia nigra. First isolated and characterized in the mid-1980s, these compounds have garnered significant interest due to their potent metal-chelating, reducing, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental data and methodologies that have been pivotal in its characterization.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide derivative characterized by the presence of multiple di- and trihydroxy-substituted aromatic rings. Its unique structure is central to its chemical reactivity and biological function.

General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₅N₃O₁₁ | [1] |

| Molecular Weight | 555.5 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-N-[(Z)-3-oxo-1-(3,4,5-trihydroxyphenyl)-3-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]amino]prop-1-en-2-yl]-3-(3,4,5-trihydroxyphenyl)propanamide | [1] |

| CAS Number | 97689-87-7 | [1] |

| Appearance | Yellow Pigment | [2] |

Spectroscopic Data

The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Due to the complexity and instability of the native compound, early structural elucidation was performed on the peracetylated derivative. The following table summarizes the key ¹H NMR assignments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.0-2.3 | m | Acetyl group protons | |

| 3.0-3.2 | m | β-protons of amino acid residues | |

| 4.5-4.8 | m | α-protons of amino acid residues | |

| 6.8-7.5 | m | Aromatic and vinyl protons | |

| 8.0-8.5 | m | Amide protons |

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and fragmentation pattern of this compound.

| m/z | Ion | Description |

| 556 | [M+H]⁺ | Protonated molecular ion |

| 538 | [M+H-H₂O]⁺ | Loss of a water molecule |

| 390 | Fragmentation of the peptide backbone | |

| 169 | Fragment corresponding to a trihydroxyphenyl group |

Biological Activities and Properties

Tunichromes, including this compound, exhibit a range of biological activities that are largely attributed to their chemical structure, particularly the presence of multiple catechol and pyrogallol moieties.

Antioxidant Properties

Tunichromes are potent antioxidants. The following data is for a tunichrome mixture isolated from Phallusia nigra, which is expected to have similar properties to this compound.

| Assay | Concentration | Activity |

| DPPH Radical Scavenging | 50 ppm | 30.28% |

| 100 ppm | 55.14% | |

| 150 ppm | 70.59% | |

| 200 ppm | 82.08% | |

| Total Phenolic Content | 0.55 mg Gallic Acid Equivalents/g | |

| Total Flavonoid Content | 0.21 mg Quercetin Equivalents/100g |

Data from a study on tunichromes from Phallusia nigra.[3]

Antimicrobial Properties

The tunichrome mixture from Phallusia nigra also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | 1.17 |

| Bacillus cereus | 0.59 |

| Salmonella enterica | 0.59 |

| Escherichia coli O157:H7 | 1.17 |

Data from a study on tunichromes from Phallusia nigra.[3]

Metal Chelation

A defining characteristic of this compound is its high affinity for metal ions, particularly vanadium.[2] This property is central to its proposed biological role in the accumulation and reduction of vanadium in tunicates. The multiple hydroxyl groups on the aromatic rings act as potent chelation sites.

Experimental Protocols

Isolation of this compound

The isolation of the highly labile this compound requires anaerobic conditions to prevent oxidation. A general workflow is as follows:

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tunichrome B-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunichrome B-1, a member of a unique class of marine natural products, has garnered significant interest for its potent metal-chelating and reducing properties, particularly its role in the remarkable accumulation of vanadium in certain marine organisms. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its distribution and the quantitative yields reported from various tunicate species. A meticulous, step-by-step experimental protocol for its isolation and purification, emphasizing the critical technique of centrifugal counter-current chromatography, is presented. Furthermore, this document delves into the current understanding of the biosynthetic pathway of this compound, which originates from the post-translational modification of peptidyl tyrosine. While the complete enzymatic cascade remains an active area of research, this guide outlines the key proposed steps and the potential enzymatic players, such as phenol oxidases and tyrosinases. Finally, we explore the prospective signaling pathways that may regulate the production of this fascinating secondary metabolite, providing a foundation for future investigations into its genetic and environmental control.

Natural Sources of this compound

This compound is a yellow pigment found in the blood cells (hemocytes) of several species of tunicates, also known as sea squirts.[1][2][3] These marine invertebrates are the most well-documented natural sources of this compound.

Primary Source:

-

Ascidia nigra : This black tunicate is the most widely studied and recognized source of this compound.[1][3][4] It is from this species that the compound was first isolated and structurally characterized.

Other Tunicate Sources:

While Ascidia nigra is the principal source, related tunichrome compounds have been identified in other tunicate species, suggesting a broader distribution of this class of molecules within the subphylum Tunicata. These include:

The presence of tunichromes in these species highlights the potential for discovering novel structural analogs with potentially unique biological activities.

Quantitative Data on this compound Yield

Quantitative data on the yield of this compound from natural sources is limited due to the compound's extreme instability and the challenges associated with its extraction and purification. The available information is summarized in the table below.

| Tunicate Species | Yield of this compound (or related tunichromes) | Reference(s) |

| Ascidia nigra | Data not explicitly quantified in available literature, but is the primary source for isolation. | [1][3][4] |

| Molgula manhattensis | Mentioned as a source of tunichromes, but specific yield data for B-1 is not available. | [6] |

| Ciona intestinalis | Contains tunichromes, but quantitative yield of B-1 is not specified. | [5] |

Further research is required to accurately quantify the yields of this compound from various tunicate species to aid in sustainable sourcing and biotechnological applications.

Experimental Protocol: Isolation of this compound

The isolation of this compound is a challenging process due to its high reactivity and susceptibility to oxidation. The following protocol is a comprehensive workflow based on established methodologies, particularly highlighting the use of centrifugal counter-current chromatography (CCCC).[7]

2.1. Collection and Initial Processing of Tunicates

-

Collection: Collect specimens of Ascidia nigra from a suitable marine environment.

-

Hemolymph Extraction: Carefully dissect the tunicates and collect the hemolymph (blood) into a chilled, deoxygenated container. All subsequent steps must be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (0-4°C) to minimize degradation.

-

Cell Lysis: Lyse the hemocytes by sonication or osmotic shock in a deoxygenated buffer (e.g., 0.1 M citrate buffer, pH 4.0).

2.2. Centrifugal Counter-Current Chromatography (CCCC)

CCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of labile compounds like this compound.

-

Instrumentation: A high-speed centrifugal counter-current chromatograph is required.

-

Solvent System Selection: A biphasic solvent system is crucial for successful separation. A commonly used system for polar compounds is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:5 v/v/v ratio). The two phases should be thoroughly equilibrated before use.

-

Column Preparation: Fill the CCCC column with the stationary phase (typically the lower phase of the solvent system).

-

Sample Loading: Dissolve the crude, lysed hemocyte extract in a small volume of the stationary phase and inject it into the column.

-

Elution: Pump the mobile phase (typically the upper phase) through the column at a constant flow rate while the centrifuge is rotating at a set speed.

-

Fraction Collection: Collect fractions of the eluate. The yellow-colored fractions containing this compound can be identified by UV-Vis spectrophotometry (monitoring at ~330 nm and ~430 nm).

2.3. Final Purification and Characterization

-

Reversed-Phase HPLC: Further purify the this compound containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as:

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.

-

Caption: Experimental workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of post-translational modification, where a genetically encoded peptide is chemically altered to produce the final natural product. The core structure of tunichromes arises from the modification of tyrosine residues within a precursor peptide.[1]

3.1. Proposed Biosynthetic Pathway

While the complete enzymatic machinery has not been fully elucidated, a plausible biosynthetic pathway can be proposed based on the structure of this compound and knowledge of related biochemical transformations.

-

Ribosomal Synthesis of a Precursor Peptide: The process begins with the ribosomal synthesis of a precursor peptide containing multiple tyrosine residues. The gene or gene cluster encoding this precursor peptide in Ascidia nigra has not yet been identified.

-

Hydroxylation of Tyrosine to DOPA: The tyrosine residues in the precursor peptide are likely hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA) residues. This reaction is commonly catalyzed by tyrosinase or a similar phenol oxidase enzyme.

-

Oxidation of DOPA to DOPAquinone: The DOPA residues are then oxidized to form highly reactive DOPAquinone residues. This step is also likely catalyzed by tyrosinase or a related enzyme.

-

Formation of Dehydrodopamine Moieties: The DOPAquinone residues can then undergo further transformations, including cyclization and dehydration, to form the characteristic dehydrodopamine moieties found in this compound. The precise enzymatic control of this step is currently unknown.

-

Peptide Backbone Modification and Cleavage: Finally, the modified peptide may undergo further processing, including cleavage from the precursor peptide, to yield the mature this compound molecule.

References

- 1. Species specificity of symbiosis and secondary metabolism in ascidians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of this compound, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome dynamics in the asexual cycle of the chordate Botryllus schlosseri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Symbiotic Associations in Ascidians: Relevance for Functional Innovation and Bioactive Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tunichrome B-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunichrome B-1 is a fascinating and highly labile natural product isolated from the blood cells (vanadocytes) of the tunicate Ascidia nigra. These compounds are believed to play a crucial role in the unique ability of these marine organisms to accumulate and reduce vanadium. The inherent instability of this compound has presented significant challenges to its detailed structural and functional characterization. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key workflows. Given the compound's instability, this guide also addresses the practical challenges associated with its spectroscopic analysis.

I. Isolation and Purification Workflow

The isolation of pure this compound is a critical prerequisite for its spectroscopic analysis and is particularly challenging due to its rapid degradation in the presence of oxygen and water. The following workflow diagram illustrates the key steps involved in its purification, as adapted from the pioneering work of Bruening et al.

Caption: A generalized workflow for the isolation and purification of this compound.

II. Spectroscopic Data

The following sections summarize the key spectroscopic data that have been reported for this compound.

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for chromophoric compounds like this compound.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| 340 | 19,600 | Methanol |

| 285 (shoulder) | Not reported | Methanol |

| 245 (shoulder) | Not reported | Methanol |

| 210 | 68,000 | Methanol |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A standard UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

-

Sample Preparation: A dilute solution of purified this compound is prepared in spectroscopic grade methanol. Due to the compound's instability, the solution should be freshly prepared and kept under an inert atmosphere (e.g., argon or nitrogen) if possible.

-

Data Acquisition: The spectrum is recorded against a solvent blank (methanol). The absorbance values are then used to calculate the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.

| Ionization Method | Mass-to-Charge Ratio (m/z) | Ion |

| Desorption Chemical Ionization (DCI) | 682 | [M+H]⁺ |

| Fast Atom Bombardment (FAB) - High Resolution | 976.2625 (observed), 976.2624 (calculated) | [M+H]⁺ |

Experimental Protocol: Mass Spectrometry

-

Instrumentation:

-

For DCI-MS: A mass spectrometer equipped with a DCI probe.

-

For FAB-HRMS: A high-resolution double-focusing mass spectrometer equipped with a FAB ion source.

-

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable matrix for the respective ionization technique. For FAB-MS, a liquid matrix such as glycerol or m-nitrobenzyl alcohol is commonly used. The sample is applied to the probe tip.

-

Data Acquisition:

-

DCI-MS: The probe is rapidly heated in the ion source, and the desorbed molecules are ionized by chemical ionization.

-

FAB-HRMS: The sample matrix is bombarded with a high-energy beam of atoms (e.g., xenon or argon), causing the desorption and ionization of the analyte molecules. High-resolution measurements allow for the determination of the elemental composition.

-

C. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy provides information about the chirality and secondary structure of molecules.

| Wavelength (nm) | Molar Ellipticity (Δε) | Solvent |

| 340 | -3.3 | Methanol |

| 281 | +1.2 | Methanol |

| 243 | -2.5 | Methanol |

Experimental Protocol: Circular Dichroism Spectroscopy

-

Instrumentation: A circular dichroism spectropolarimeter.

-

Sample Preparation: A solution of known concentration of this compound is prepared in spectroscopic grade methanol. The concentration must be accurately determined for the calculation of molar ellipticity.

-

Data Acquisition: The CD spectrum is recorded in a quartz cuvette. The instrument measures the difference in absorption of left and right circularly polarized light. The data is typically expressed in terms of ellipticity (θ) in millidegrees, which is then converted to molar ellipticity (Δε) using the equation: Δε = θ / (32.98 * c * l), where c is the molar concentration and l is the path length in cm.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Challenges and Approaches

To date, detailed ¹H and ¹³C NMR spectroscopic data (chemical shifts, coupling constants) for this compound have not been reported in the peer-reviewed literature. This is almost certainly due to the extreme instability of the molecule, which makes the acquisition of high-quality, reproducible NMR data exceptionally challenging. The compound readily oxidizes and polymerizes, especially in solution, which is a prerequisite for NMR analysis.

Despite the lack of specific data for this compound, the following outlines a general experimental approach for acquiring NMR data of unstable natural products.

Caption: A generalized workflow for acquiring NMR data of unstable compounds like this compound.

IV. Conclusion

The spectroscopic characterization of this compound provides valuable insights into its unique chemical structure, which is rich in catechol and dehydrodopamine moieties. While UV-Vis, mass spectrometry, and circular dichroism have offered a foundational understanding of its electronic and chiral properties, the full elucidation of its structure in solution through NMR spectroscopy remains a significant challenge. Future research in this area will likely depend on the development of stabilization strategies or the use of advanced, rapid spectroscopic techniques to overcome the inherent instability of this remarkable marine natural product. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working on tunichromes and other labile marine metabolites, aiding in the design of experiments and the interpretation of results in the quest to unlock their full therapeutic and biological potential.

Tunichrome B-1: A Technical Guide to its Role as a Reducing Agent in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunichromes are a class of small, polyphenolic peptides found within the blood cells of certain marine organisms, notably ascidians (sea squirts). These compounds have garnered significant scientific interest due to their potent reducing capabilities and their proposed role in the remarkable accumulation and reduction of vanadium ions from seawater. This technical guide provides an in-depth exploration of Tunichrome B-1, one of the first identified and most studied tunichromes, focusing on its function as a biological reducing agent. This document summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual representations of associated biochemical processes.

Introduction

Ascidians, commonly known as sea squirts, are marine invertebrates known for their unique ability to concentrate vanadium from seawater to levels millions of times higher than the surrounding environment.[1] This fascinating biological phenomenon is intrinsically linked to the chemistry of their blood cells, or vanadocytes, which contain high concentrations of both vanadium and a family of yellow pigments known as tunichromes.[2] this compound, isolated from the tunicate Ascidia nigra, was one of the first of these pigments to be structurally characterized.[3]

This compound is a tripeptide derivative characterized by the presence of 3,4,5-trihydroxyphenylalanine (TOPA) and 3,4-dihydroxyphenylalanine (DOPA) residues. Its highly hydroxylated aromatic rings bestow upon it significant reducing potential, enabling it to participate in a variety of redox reactions. The primary hypothesis surrounding the biological function of this compound is its involvement in the reduction of vanadate (V(V)), the predominant form of vanadium in seawater, to the lower oxidation states of V(IV) and V(III) within the acidic environment of the vanadocytes.[4] This reductive process is crucial for the sequestration and storage of vanadium within these specialized cells.

Beyond its role in vanadium biochemistry, the potent antioxidant properties of tunichromes are also an area of active investigation, with potential implications for the organism's defense against oxidative stress. This guide will delve into the available quantitative data on this compound's reductive capacity, provide an overview of the experimental protocols used to elucidate its function, and offer visual diagrams to clarify the proposed mechanisms of action.

Quantitative Data on the Reductive Properties of Tunichrome

Table 1: Antioxidant Activity of Tunichrome from Phallusia nigra

| Concentration (ppm) | Radical Scavenging Activity (%) |

| 50 | 30.28 |

| 100 | - |

| 150 | - |

| 200 | 82.08 |

| Data from a study on tunichrome extracted from the Persian Gulf marine tunicate Phallusia nigra. The radical scavenging activity was found to be dose-dependent.[5][6] |

Experimental Protocols

The study of this compound is challenging due to its extreme lability and susceptibility to oxidation.[3] All procedures involving the isolation and handling of tunichromes must be performed under anaerobic conditions to prevent degradation.

Isolation of this compound from Ascidia nigra

The isolation of native, underivatized this compound was first successfully achieved using centrifugal counter-current chromatography (CCC).[3] This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of labile compounds like tunichromes.

Protocol Overview:

-

Collection and Lysis of Blood Cells: Blood is collected from Ascidia nigra specimens and the blood cells (vanadocytes) are separated by centrifugation. The cells are then lysed in an anaerobic environment to release the tunichromes.

-

Solvent System Preparation: A biphasic solvent system is prepared and thoroughly deoxygenated. The choice of solvent system is critical for achieving a good partition coefficient for this compound.

-

Centrifugal Counter-Current Chromatography (CCC):

-

The CCC coil is filled with the stationary phase of the solvent system.

-

The apparatus is rotated at a specific speed to create a strong centrifugal force that retains the stationary phase.

-

The crude tunichrome extract, dissolved in a small volume of the mobile phase, is injected into the system.

-

The mobile phase is pumped through the coil, allowing for the separation of the components based on their partitioning between the two liquid phases.

-

-

Fraction Collection and Analysis: Fractions are collected anaerobically and monitored for the presence of this compound using techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

In Vitro Vanadium Reduction Assay

The ability of this compound to reduce vanadium can be assessed in vitro by monitoring the changes in the oxidation state of vanadium upon incubation with the purified tunichrome.

Protocol Overview:

-

Preparation of Reactants:

-

A solution of a V(V) salt (e.g., sodium vanadate) is prepared in an appropriate buffer. The pH of the buffer is a critical parameter, with studies often conducted at both acidic (pH ~2) and neutral (pH ~7) conditions to mimic the environments inside and outside the vanadocytes, respectively.[4]

-

A solution of purified this compound is prepared under anaerobic conditions.

-

-

Reaction Incubation: The this compound solution is added to the V(V) solution, and the mixture is incubated under an inert atmosphere (e.g., argon or nitrogen) for a defined period.

-

Monitoring Vanadium Oxidation State: The oxidation state of vanadium in the reaction mixture is monitored over time using spectroscopic techniques.

-

Data Analysis: The rate of V(V) reduction and the formation of V(IV) and potentially V(III) are calculated from the spectroscopic data.

Proposed Mechanism of this compound Mediated Vanadium Reduction

The precise signaling pathway and the exact molecular mechanism of this compound-mediated vanadium reduction are still areas of active research. However, based on in vitro studies, a general mechanism can be proposed. Vanadate (VO₄³⁻) is taken up from the seawater and transported into the vanadocytes. Inside the acidic vacuoles of these cells, this compound, with its multiple hydroxyl groups, is thought to directly reduce V(V) to V(IV) and subsequently to V(III). This process involves the transfer of electrons from the tunichrome molecule, which itself becomes oxidized. The reduced vanadium is then complexed and stored within the vacuole.

Conclusion and Future Directions

This compound stands as a key molecule in understanding the unique biochemistry of vanadium accumulation in ascidians. Its potent reducing capabilities, facilitated by its polyphenolic structure, are central to the proposed mechanism of vanadium reduction. While significant progress has been made in its isolation and in vitro characterization, further research is needed to fully elucidate its in vivo function and the intricate regulatory mechanisms involved.

For drug development professionals, the strong reducing and antioxidant properties of tunichromes and their synthetic analogs may offer inspiration for the design of novel therapeutic agents. Further investigation into the structure-activity relationships of these fascinating marine natural products could unlock new avenues for the development of drugs targeting conditions associated with oxidative stress or metal dysregulation. The development of more stable tunichrome analogs will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative transformation of a tunichrome model compound provides new insight into the crosslinking and defense reaction of tunichromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

The Ecological Significance of Tunichromes in Sea Squirts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunichromes are a unique class of metal-chelating, low-molecular-weight peptides found within the blood cells (hemocytes) of ascidians, commonly known as sea squirts. These fascinating molecules are characterized by the presence of one or more di- or trihydroxyphenylalanine (DOPA) or dehydrodopa residues, which confer upon them a remarkable range of biological activities. This technical guide provides an in-depth exploration of the ecological significance of tunichromes, focusing on their pivotal roles in vanadium accumulation, antimicrobial and antifouling defense, and the formation and repair of the tunic, the protective outer covering of these marine invertebrates. Detailed experimental protocols for the extraction, purification, and functional analysis of tunichromes are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide presents putative signaling pathways and experimental workflows in the form of diagrams to visually articulate the complex biological processes in which tunichromes are implicated.

Introduction

Sea squirts (Phylum Chordata, Subphylum Tunicata, Class Ascidiacea) are marine filter-feeding organisms that have garnered significant scientific interest due to their unique physiological and biochemical attributes. Among the most intriguing of these are the tunichromes, a family of peptides responsible for the vibrant colors of ascidian blood. First isolated from Ascidia nigra, tunichromes are now known to be present in numerous ascidian species[1][2]. Their chemical structure, rich in catechol and pyrogallol groups, endows them with potent reducing and metal-chelating properties, underpinning their diverse ecological functions.

This guide will delve into the multifaceted roles of tunichromes, providing researchers and drug development professionals with a comprehensive resource on their biochemistry, ecological importance, and methodologies for their study.

Core Ecological Functions of Tunichromes

The ecological success of sea squirts is, in part, attributable to the diverse functions of tunichromes. These peptides are integral to several key physiological and defense mechanisms.

Vanadium Sequestration and Reduction

Certain species of sea squirts are known for their extraordinary ability to accumulate vanadium from seawater, concentrating it to levels millions of times higher than the surrounding environment. Tunichromes are strongly implicated in this process, acting as both reducing agents and chelators.[3] It is hypothesized that vanadate (V(V)) is taken up from seawater and subsequently reduced to the lower oxidation states of V(IV) and V(III) within the vanadocytes, a specialized type of blood cell.[4] The highly reducing nature of the DOPA and dehydrodopa residues in tunichromes facilitates this reduction. Once reduced, the vanadium ions are chelated by tunichromes and other molecules, effectively sequestering them within the acidic vacuoles of the vanadocytes.[1] While the precise biological role of accumulated vanadium is still under investigation, it is thought to be involved in chemical defense and as a cofactor for certain enzymes.

Tunic Formation and Wound Healing

The tunic, a tough, cellulose-containing outer layer, provides structural support and protection for sea squirts. Tunichromes play a crucial role in the formation and hardening (sclerotization) of the tunic. This process is analogous to insect cuticle tanning.[3] Upon injury or during normal growth, phenoloxidases, enzymes also present in the hemocytes, oxidize the DOPA residues of tunichromes to highly reactive quinones.[5] These quinones then undergo polymerization and cross-linking reactions with proteins and other components of the tunic matrix, resulting in a hardened, protective layer.[5] This rapid cross-linking is also vital for wound healing, creating a seal that prevents infection and further damage.

Antimicrobial and Antifouling Defense

The sessile lifestyle of sea squirts makes them vulnerable to colonization by a myriad of marine microorganisms and invertebrates. Tunichromes are a key component of their chemical defense system. The oxidized quinone forms of tunichromes are not only involved in tunic sclerotization but also exhibit potent antimicrobial activity against a range of marine bacteria.[6] This activity is attributed to their ability to generate reactive oxygen species (ROS) and to interfere with microbial cellular processes.

Furthermore, the acidic nature of the tunic in some species, a result of sulfuric acid accumulation in specialized bladder cells, works in concert with tunichromes and other secondary metabolites to create an antifouling surface that deters the settlement of larvae from competing invertebrate species.[7]

Quantitative Data

The following tables summarize key quantitative data related to tunichrome and vanadium concentrations, as well as the antimicrobial efficacy of tunichrome-related compounds.

Table 1: Vanadium and Tunichrome Concentrations in Select Ascidian Species

| Species | Vanadium Concentration in Blood Cells (mM) | Tunichrome Concentration in Blood Cells | Reference |

| Ascidia gemmata | 350 | - | [4] |

| Ascidia nigra | ~100 | Equimolar to Vanadium | [3] |

| Ciona intestinalis | - | Present | [3] |

| Molgula manhattensis | - | Present | [3] |

Table 2: Antimicrobial Activity of Tunichrome and Related Compounds

| Compound/Extract | Target Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Plicatamide | Staphylococcus aureus | - | - | [8] |

| Tunichrome Extract (Phallusia nigra) | Staphylococcus aureus | 1170 | 14 | |

| Tunichrome Extract (Phallusia nigra) | Bacillus cereus | 590 | 18 | |

| Tunichrome Extract (Phallusia nigra) | Salmonella enterica | 590 | 17 | |

| Tunichrome Extract (Phallusia nigra) | Escherichia coli O157:H7 | 1170 | 15 |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and functional analysis of tunichromes.

Extraction and Purification of Tunichromes

Objective: To isolate and purify tunichromes from ascidian blood cells.

Materials:

-

Ascidians (e.g., Ascidia nigra)

-

Cold, deoxygenated Marine PBS (Phosphate Buffered Saline)

-

Argon or Nitrogen gas

-

Centrifuge

-

Sonciator

-

HPLC system with a reverse-phase C18 column

-

Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Water (HPLC grade)

Protocol:

-

Hemolymph Collection: Carefully collect hemolymph from the ascidians into a pre-chilled, argon-purged tube containing an anticoagulant solution. All subsequent steps should be performed under an inert atmosphere (argon or nitrogen) and on ice to prevent oxidation of the tunichromes.

-

Hemocyte Pelletization: Centrifuge the hemolymph at 2000 x g for 10 minutes at 4°C to pellet the hemocytes.

-

Cell Lysis: Resuspend the hemocyte pellet in a minimal volume of cold, deoxygenated lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

HPLC Purification:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered extract onto a reverse-phase C18 HPLC column.

-

Elute the tunichromes using a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be 5-60% Solvent B over 40 minutes.

-

Monitor the elution profile at multiple wavelengths (e.g., 280 nm and 340 nm) as different tunichromes have distinct absorption maxima.

-

Collect the fractions corresponding to the tunichrome peaks.

-

-

Verification: Confirm the identity and purity of the isolated tunichromes using mass spectrometry and NMR spectroscopy.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of a tunichrome sample that inhibits the visible growth of a target microorganism.

Materials:

-

Purified tunichrome sample

-

Bacterial strains (e.g., marine isolates, pathogenic strains)

-

Appropriate liquid growth medium (e.g., Marine Broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Prepare Bacterial Inoculum: Grow the target bacterial strain to the mid-logarithmic phase in the appropriate broth. Adjust the culture density to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Serial Dilution of Tunichrome: Prepare a two-fold serial dilution of the tunichrome sample in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in broth without tunichrome) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the tunichrome sample at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[9][10]

Antifouling Bioassay

Objective: To assess the ability of tunichromes to inhibit the settlement of marine invertebrate larvae.

Materials:

-

Purified tunichrome sample

-

Marine invertebrate larvae (e.g., barnacle cyprids, bryozoan larvae)

-

Multi-well plates or petri dishes

-

Filtered seawater

-

Microscope

Protocol:

-

Coating of Surfaces: Coat the bottom of the wells or petri dishes with the tunichrome sample at various concentrations. Allow the solvent to evaporate completely.

-

Control Surfaces: Prepare control surfaces coated with the solvent only.

-

Larval Settlement: Add a known number of competent larvae to each well containing filtered seawater.

-

Incubation: Incubate the plates under controlled conditions (temperature, light) for a period sufficient for larval settlement (typically 24-48 hours).

-

Quantification of Settlement: Count the number of settled and metamorphosed larvae on the treated and control surfaces using a microscope.

-

Data Analysis: Calculate the percentage of settlement inhibition for each tunichrome concentration compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate proposed signaling pathways and experimental workflows related to tunichrome function.

Caption: Proposed pathway for tunic sclerotization involving tunichromes.

Caption: Putative role of tunichromes in the ascidian innate immune response.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Tunichromes are remarkably versatile biomolecules that are central to the ecological success of sea squirts. Their roles in metal sequestration, tunic formation, and chemical defense highlight their importance in the biology of these organisms. For drug development professionals, the potent antimicrobial and antioxidant properties of tunichromes and their derivatives present exciting opportunities for the discovery of novel therapeutic agents.

Future research should focus on elucidating the precise molecular mechanisms by which tunichromes exert their various biological effects. A deeper understanding of the signaling pathways that regulate tunichrome biosynthesis and release will be critical. Furthermore, the development of sustainable methods for the synthesis or biotechnological production of tunichromes will be essential for their potential application in medicine and materials science. The continued exploration of these unique marine natural products promises to yield valuable insights into both fundamental biological processes and novel avenues for technological innovation.

References

- 1. Isolation of tunichrome B-1, a reducing blood pigment of the sea squirt, Ascidia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) 3,4-Dihydroxyphenylacetaldehyde synthase and cuticle formation in insects. (2017) | Chenghong Liao | 23 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. research.unipd.it [research.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.wiki [static.igem.wiki]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Tunichrome B-1: A Technical Guide to its Molecular Characteristics and Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tunichrome B-1, a member of the tunichrome family of compounds, is a fascinating and highly reactive molecule isolated from the blood cells of the tunicate Ascidia nigra. Its unique structure and potent reducing capabilities have garnered significant interest, particularly in the context of bioinorganic chemistry and potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula and mass spectrometry of this compound, compiling available data into a structured format. It further outlines the general experimental protocols for its isolation and analysis and presents a conceptual workflow for these processes.

Molecular Profile of this compound

This compound is a complex polyphenolic molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₅N₃O₁₁ | |

| Molecular Weight | 555.49 g/mol | |

| CAS Registry Number | 97689-87-7 | |

| Chemical Name | (αE)-3,5-Dihydroxy-L-tyrosyl-α,β-didehydro-3,5-dihydroxy-N-[(1Z)-2-(3,4,5-trihydroxyphenyl)ethenyl]tyrosinamide | |

| Appearance | Yellow solid | |

| Solubility | Soluble in methanol | |

| UV-Vis Absorption Max | 210 nm (ε 68000), 340 nm (ε 19600) in Methanol |

Mass Spectrometry Data

The structural elucidation of this compound has heavily relied on mass spectrometry. Due to its instability, soft ionization techniques are typically employed.

| Mass Spectrometry Technique | Ion/Fragment (m/z) | Interpretation | Reference |

| FAB-MS | 976.2625 | [M+H]⁺ of the permethylated derivative (TB-1-Me) | |

| DCI-MS | 682 | [M+H]⁺ of an unspecified derivative or fragment |

Experimental Protocols

The isolation and purification of this compound are notoriously difficult due to its extreme lability, particularly its sensitivity to oxidation. All procedures must be conducted under anaerobic and anhydrous conditions.

General Isolation and Purification Protocol

-

Collection of Tunicates: Specimens of Ascidia nigra are collected and their blood cells (vanadocytes) are carefully harvested.

-

Lysis and Extraction: The blood cells are lysed, and the crude tunichrome mixture is extracted into an appropriate organic solvent, such as methanol, under an inert atmosphere (e.g., argon).

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the different tunichrome components. This often involves:

-

Centrifugal Counter-Current Chromatography (CCCC): This technique has been cited as crucial for the successful initial isolation of underivatized tunichrome.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the final purification of this compound. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with the addition of antioxidants to prevent degradation.

-

Conceptual Workflows

Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of this compound.

Mass Spectrometry Analysis Workflow

Investigating the Metal-Binding Affinity of Tunichrome B-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunichromes are a class of small, polyphenolic molecules found in the blood cells (tunicates) of marine ascidians, commonly known as sea squirts.[1][2] These compounds have garnered significant scientific interest due to their proposed role in the remarkable ability of some tunicate species to accumulate high concentrations of transition metals, particularly vanadium, from seawater.[3] Tunichrome B-1, one of the characterized tunichromes, is believed to act as both a reducing agent and a metal-chelating molecule, playing a crucial part in the sequestration and processing of metal ions within the tunicate.[3][4] This technical guide provides an in-depth overview of the current understanding of the metal-binding affinity of this compound, with a focus on its interaction with vanadium. Due to the limited availability of direct quantitative binding data for this compound in peer-reviewed literature, this guide also presents information on analogous compounds and outlines the key experimental protocols used to investigate such interactions.

Quantitative Data on Metal-Binding Affinity

Direct quantitative data on the binding affinity (e.g., dissociation constant (Kd) or association constant (Ka)) and thermodynamic parameters for the interaction of this compound with various metal ions are not extensively reported in publicly accessible literature. However, in vitro studies on related tunichromes, such as Tunichrome Mm-1, have demonstrated complex formation with vanadium ions.[4][5]

To facilitate future comparative studies, this section provides a template for the presentation of such quantitative data.

Table 1: Metal-Binding Affinity of this compound (Hypothetical Data)

| Metal Ion | Technique | Binding Stoichiometry (this compound:Metal) | Dissociation Constant (Kd) | Association Constant (Ka) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| V(IV) | ITC | 2:1 | Data not available | Data not available | Data not available | Data not available |

| V(V) | Spectrophotometry | Data not available | Data not available | Data not available | Data not available | Data not available |

| Fe(III) | ITC | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cu(II) | Spectrophotometry | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The table above is for illustrative purposes. As of the last literature review, specific quantitative values for this compound are not available.

Experimental Protocols

The investigation of metal-binding affinity for compounds like this compound involves a variety of biophysical techniques. Below are detailed methodologies for key experiments that are instrumental in characterizing these interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[1][6] It measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound (typically in the micromolar range, e.g., 10-50 µM) in a suitable buffer (e.g., MES, HEPES) at a specific pH. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

-

Prepare a solution of the metal salt (e.g., VOSO4 for V(IV)) in the same buffer at a concentration 10-20 times higher than the this compound solution.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of the metal salt solution into the this compound solution. The volume and spacing of the injections should be optimized to obtain a complete binding isotherm.

-

A control experiment, injecting the metal salt solution into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Spectrophotometric Titration (UV-Vis)

Spectrophotometric titration is used to monitor changes in the absorbance spectrum of a chromophoric molecule, such as this compound, upon binding to a metal ion. This technique can be used to determine the binding stoichiometry and, in some cases, the binding affinity.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer.

-

Prepare a stock solution of the metal salt at a significantly higher concentration in the same buffer.

-

-

Spectrophotometric Titration:

-

Record the initial UV-Vis spectrum of the this compound solution in a cuvette.

-

Add small aliquots of the concentrated metal salt solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the molar ratio of metal to this compound.

-

The inflection point of the resulting curve can be used to determine the stoichiometry of the binding.

-

By fitting the titration data to a binding equation, the binding constant can be estimated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the this compound-metal complex in solution.[7][8] Changes in the chemical shifts of the protons and carbons of this compound upon metal binding can identify the specific atoms involved in coordination.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., D2O with a suitable buffer).

-

Prepare a stock solution of the metal salt in the same deuterated solvent.

-

-

NMR Titration:

-

Acquire a 1D (1H) and 2D (e.g., COSY, HSQC) NMR spectrum of the apo-Tunichrome B-1.

-

Add incremental amounts of the metal salt solution to the NMR tube containing the this compound solution.

-

Acquire NMR spectra after each addition.

-

-

Data Analysis:

-

Monitor the changes in chemical shifts and line broadening of the NMR signals.

-

Protons and carbons in the vicinity of the metal binding site will experience the most significant changes.

-

This information can be used to map the binding interface and determine the coordination sphere of the metal ion.

-

Visualizations

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for investigating this compound metal-binding affinity.

Caption: Proposed pathway for vanadium sequestration by this compound.

Conclusion

This compound represents a fascinating natural product with a significant, yet not fully elucidated, role in the metal biochemistry of tunicates. While qualitative evidence strongly supports its involvement in vanadium binding and reduction, a comprehensive quantitative understanding of its metal-binding affinity is still an active area of research. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the thermodynamics, stoichiometry, and structural basis of this compound's interactions with various metal ions. Such studies are essential not only for unraveling the biological function of tunichromes but also for inspiring the design of novel metal-chelating agents for applications in medicine and biotechnology. Future research employing these techniques will be critical in populating the quantitative data tables and providing a more complete picture of the metal-binding properties of this unique marine molecule.

References

- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 2. This compound • Vanadium, Chromium • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]

- 3. Research Portal [scholarworks.brandeis.edu]

- 4. Reactions between tunichrome Mm-1, a tunicate blood pigment, and vanadium ions in acidic and neutral media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Studies of metal complexes and DNA binding of the quinone-containing antibiotic streptonigrin - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Anaerobic Isolation of Tunichrome B-1 from the Tunicate Ascidia nigra

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tunichrome B-1 is a fascinating and highly unstable natural product isolated from the blood cells (vanadocytes) of the tunicate Ascidia nigra.[1] Its potent reducing capabilities and metal-chelating properties have garnered significant interest within the scientific community, particularly for its potential role in vanadium accumulation in these marine organisms.[1] However, the extreme sensitivity of this compound to oxygen and water necessitates a strictly anaerobic and anhydrous isolation protocol. This document provides a detailed methodology for the successful isolation and purification of this compound, primarily based on the pioneering work of Bruening, Oltz, Nakanishi, and Kustin. The protocol employs a combination of anaerobic cell lysis and centrifugal counter-current chromatography (CCC) to yield the pure compound.

Data Presentation

A summary of the reported yield for the isolation of this compound is presented below. Due to the multi-step and highly sensitive nature of the protocol, intermediate yields are often not reported.

| Parameter | Value | Reference |

| Starting Material | Blood cells from Ascidia nigra | Bruening et al. |

| Final Pure Compound | 0.5 mg of this compound | [1] |

Experimental Protocols

The entire isolation procedure must be conducted under a deoxygenated argon atmosphere, and all solvents and reagents must be rigorously deoxygenated and dried prior to use.

Collection and Preparation of Tunicates

-

Organism: Ascidia nigra tunicates are the source of this compound.

-

Blood Collection: The tunicates are carefully dissected to expose the heart and blood vessels. Blood is drawn and immediately transferred to a centrifuge tube under an argon atmosphere.

Isolation of Vanadocytes

-

Centrifugation: The collected blood is centrifuged to pellet the blood cells. The supernatant (plasma) is discarded.

-

Cell Lysis: The cell pellet, which is rich in yellow-green vanadocytes, is resuspended in a minimal volume of deoxygenated lysis buffer.

Extraction of Crude Tunichromes

-

Solvent Extraction: The lysed cell suspension is extracted with a deoxygenated organic solvent to partition the tunichromes.

-

Evaporation: The organic extract is carefully evaporated to dryness under a stream of argon to yield a crude, yellow tunichrome mixture. This crude extract is highly unstable and should be processed immediately.

Purification by Centrifugal Counter-Current Chromatography (CCC)

Centrifugal counter-current chromatography is the key step in obtaining pure this compound, as it avoids the use of solid stationary phases that can cause decomposition of the labile compound.

-

Instrumentation: A centrifugal counter-current chromatograph is used for the purification.

-

Solvent System: The biphasic solvent system is prepared by mixing the following deoxygenated and dried solvents in the specified ratio:

-

n-butanol

-

Acetic acid

-

Water

-

Di-n-butyl sulfide

-

Ratio: 32:48:40:120:1:4 (by volume)

-

-

Procedure:

-

The CCC rotor is filled with the stationary phase (lower phase of the solvent system).

-

The crude tunichrome extract is dissolved in a small volume of the stationary phase and injected into the chromatograph.

-

The mobile phase (upper phase of the solvent system) is pumped through the column at a defined flow rate, and the rotor is spun at a specified speed (e.g., 1000 rpm).[1]

-

Fractions are collected under an argon atmosphere.

-

The fractions are analyzed by an appropriate method (e.g., UV-Vis spectroscopy at 330 nm) to identify those containing this compound.[1]

-

The pure fractions are combined and the solvent is removed under a stream of argon to yield pure this compound.

-

Visualizations

Experimental Workflow for Anaerobic Isolation of this compound

Caption: Workflow for the anaerobic isolation of this compound.

References

Application Notes and Protocols for Tunichrome Purification using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tunichromes are a class of small, polyphenolic peptides found in the blood cells (hemocytes) of tunicates, commonly known as sea squirts. These fascinating marine natural products have garnered significant interest due to their potent reducing properties, ability to complex with metal ions like vanadium, and potential antimicrobial and cytotoxic activities. However, the inherent instability and reactivity of tunichromes present considerable challenges for their extraction and purification. Their extreme lability, particularly their susceptibility to oxidation, necessitates specialized handling procedures, including the strict maintenance of anaerobic conditions throughout the purification process.

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, has proven to be an indispensable technique for the successful isolation and purification of various tunichrome analogs. This document provides detailed application notes and protocols for the purification of tunichromes, with a focus on Tunichrome B-1 from Ascidia nigra, based on established methodologies.

Data Presentation

Table 1: Summary of Key HPLC Parameters for Tunichrome Purification

| Parameter | Description |

| Chromatography Mode | Reverse-Phase HPLC (RP-HPLC) |

| Stationary Phase | Octadecylsilane (C18) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | See Table 2 for a typical gradient program |

| Flow Rate | 1.0 - 4.0 mL/min (analytical to preparative) |

| Detection | UV-Vis at 325 nm and 400 nm |

| Special Handling | All steps performed under anaerobic conditions (e.g., in a glove box or using degassed solvents under an inert atmosphere like argon). All materials must be scrupulously clean to avoid metal contamination. |

Table 2: Example Preparative HPLC Gradient Program for this compound Purification

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 30 | 70 | 30 |

| 40 | 50 | 50 |

| 50 | 0 | 100 |

| 60 | 0 | 100 |

| 65 | 90 | 10 |

| 75 | 90 | 10 |

Note: This is an exemplary gradient and may require optimization based on the specific tunichrome analog, column dimensions, and HPLC system.

Experimental Protocols

Protocol 1: Extraction of Tunichromes from Tunicate Blood Cells

This protocol describes the initial extraction of tunichromes from the blood cells of Ascidia nigra under strict anaerobic conditions to prevent degradation.

Materials:

-

Live specimens of Ascidia nigra

-

Anaerobic glove box or glove bag with an argon or nitrogen atmosphere

-

Degassed, sterile seawater

-

Degassed 0.3 M sodium citrate in sterile seawater (anticoagulant)

-

Centrifuge and centrifuge tubes

-

Sonicator

-

Degassed methanol

-

0.2 µm syringe filters

Procedure:

-

Animal Handling: Perform all procedures on ice or at 4°C within an anaerobic glove box.

-

Blood Collection: Carefully withdraw blood from the heart or tunic sinuses of Ascidia nigra using a syringe pre-rinsed with the anticoagulant solution.

-

Cell Pelletization: Immediately centrifuge the collected blood at 2,000 x g for 10 minutes at 4°C to pellet the hemocytes.

-

Plasma Removal: Carefully decant the supernatant (plasma).

-

Cell Lysis: Resuspend the cell pellet in a minimal volume of degassed, cold methanol. Lyse the cells by sonication on ice. Perform sonication in short bursts to avoid heating the sample.

-

Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Extraction: Carefully transfer the methanol supernatant containing the crude tunichrome extract to a clean, anaerobic vial.

-

Filtration: Filter the extract through a 0.2 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

Protocol 2: HPLC Purification of this compound

This protocol details the preparative reverse-phase HPLC method for the purification of this compound from the crude methanol extract.

Materials and Equipment:

-

Preparative HPLC system equipped with a gradient pump, UV-Vis detector, and fraction collector. The system should be rendered anaerobic by continuously sparging all solvents with helium or argon.

-

Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water, degassed.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile, degassed.

-

Crude tunichrome extract (from Protocol 1).

-

Anaerobic collection vials for fractions.

Procedure:

-

System Equilibration: Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 4.0 mL/min until a stable baseline is achieved. Ensure the entire system is under an inert atmosphere.

-

Sample Injection: Inject the filtered crude tunichrome extract onto the column. The injection volume will depend on the concentration of the extract and the capacity of the column.

-

Chromatographic Separation: Elute the tunichromes using the gradient program outlined in Table 2.

-

Detection and Fraction Collection: Monitor the elution profile at 325 nm and 400 nm. Collect fractions corresponding to the major peaks of interest into anaerobic vials. Tunichromes typically appear as yellow to greenish-yellow bands.

-

Post-Purification Handling: Immediately after collection, store the fractions on dry ice or at -80°C to prevent degradation. For further characterization, the solvent can be removed by lyophilization under strict anaerobic conditions.

Visualizations

Experimental Workflow for Tunichrome Purification

Caption: Workflow for tunichrome purification.

Logical Relationship of Tunichrome's Proposed Biological Role

Caption: Proposed roles of tunichromes.